Product packaging for Methyl 2-amino-2-(4-hydroxyphenyl)acetate(Cat. No.:CAS No. 43189-12-4)

Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B1308428
CAS No.: 43189-12-4
M. Wt: 181.19 g/mol
InChI Key: SZBDOFWNZVHVGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS 37763-23-8) is a high-purity chemical building block designed for advanced research and development applications. This compound, with a molecular formula of C9H11NO3 and a molecular weight of 181.191 g/mol, features both an amino group and a phenolic hydroxyl group on its aromatic structure, making it a versatile intermediate in organic synthesis . Its primary research value lies in its role as a potential precursor for the synthesis of more complex molecules, particularly in medicinal chemistry. Researchers can utilize this ester in the exploration and development of pharmaceutical compounds, leveraging its structure as a scaffold for creating novel active ingredients or for studying structure-activity relationships. The compound is offered exclusively for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper laboratory procedures and personal protective equipment should always be used when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1308428 Methyl 2-amino-2-(4-hydroxyphenyl)acetate CAS No. 43189-12-4

Properties

IUPAC Name

methyl 2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDOFWNZVHVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958815
Record name Methyl amino(4-hydroxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-12-4, 37763-23-8
Record name Methyl α-amino-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl amino(4-hydroxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-amino(4-hydroxyphenyl)acetate
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Record name methyl 2-amino-2-(4-hydroxyphenyl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, while the amino group can participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-hydroxyphenyl group in the parent compound can be replaced with other substituents, altering physicochemical and biological properties.

Compound Name Substituent Molecular Weight (g/mol) Purity Price (per 250 mg) Key Applications References
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-Fluoro 217.65 ≥98% $236 Antibiotic intermediates, Ugi reactions
Methyl 2-amino-2-(4-chlorophenyl)acetate HCl 4-Chloro 234.08 N/A N/A Drug discovery intermediates
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-Methoxy 225.67 ≥95% €178 Antimicrobial agents
Methyl 2-amino-2-(4-(CF₃S)phenyl)acetate 4-(Trifluoromethylthio) 265.25 N/A Enquiry-based High lipophilicity for CNS targets

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
  • Methoxy groups improve oxidative stability but reduce aqueous solubility .
  • The 4-hydroxyphenyl group in the parent compound enables hydrogen bonding, favoring solubility in polar solvents .

Stereochemical Variations

The chiral center at the α-carbon significantly impacts biological activity:

Compound Name Configuration Molecular Weight (g/mol) Application References
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl S 217.65 Active pharmaceutical ingredient (API)
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl R 217.65 Chiral resolving agent

Key Findings :

  • The (S)-isomer is preferentially used in antibiotic synthesis (e.g., cefprozil) due to stereospecific enzyme interactions .
  • The (R)-isomer may serve as a resolving agent or impurity reference standard .

Ester Group Modifications

Varying the ester moiety affects hydrolysis kinetics and bioavailability:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties References
Ethyl 2-amino-2-(4-hydroxyphenyl)acetate Ethyl 195.20 Slower hydrolysis rate
Methyl 2-amino-2-(4-hydroxyphenyl)acetate Methyl 181.19 Rapid enzymatic cleavage

Key Findings :

  • Methyl esters are more prone to hydrolysis than ethyl esters, influencing prodrug design .

Pharmaceutical Impurities and Related Intermediates

The parent compound is linked to impurities in β-lactam antibiotics:

Compound Name CAS Role References
Cefprozil Impurity L 203007-73-2 Degradation product
(R)-α-Amino-4-hydroxybenzeneacetic acid 2-hydroxyethyl ester 203007-73-2 Synthetic intermediate

Key Findings :

  • Strict control of stereochemistry and substituents is required to minimize impurity formation during API synthesis .

Biological Activity

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chiral compound with significant biological activities due to its structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : Approximately 181.19 g/mol
  • Functional Groups : Contains an amino group, a hydroxyl group, and a methyl ester group.

The presence of the hydroxyl group attached to the phenyl ring enhances its potential antioxidant properties, while the amino group contributes to its interactions in biochemical pathways.

Biological Activities

  • Antioxidant Activity
    • The hydroxyl group in this compound plays a crucial role in scavenging free radicals, which may help mitigate oxidative stress. Studies indicate that compounds with similar structures exhibit significant antioxidant effects, suggesting this compound may also be beneficial in preventing oxidative damage in cells .
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors involved in mood regulation and cognitive function .
  • Enzyme Inhibition
    • Recent studies have shown that (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride can inhibit glutathione S-transferase (GST) enzymes, which are involved in detoxification processes. This inhibition could have implications for cancer research, as GSTs play a role in drug resistance and carcinogenesis .

The mechanism of action of this compound involves:

  • Interaction with Enzymes : The compound serves as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites.
  • Binding Affinity : It shows potential binding affinity with various neurotransmitter receptors, influencing pathways related to mood and cognitive functions .
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for modifications that enhance its biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectiveModulates neurotransmitter systems; potential mood regulation
Enzyme InhibitionInhibits GST enzymes; implications for cancer therapy

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of this compound found that it could potentially reduce neuronal apoptosis in models of oxidative stress. The results indicated that the compound helped maintain mitochondrial function and reduced levels of reactive oxygen species (ROS), suggesting a protective role against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-2-(4-hydroxyphenyl)acetate, and what are their respective yields and purity outcomes?

  • Methodological Answer : A common route involves the reaction of (S)-2-amino-2-(4-hydroxyphenyl)acetic acid with methanol under reflux conditions, using tert-butoxycarbonyl (Boc) protection for the amine group. This method yields ~75% of the enantiomerically pure product, verified via 1^1H NMR, 13^{13}C NMR, IR, and HRMS. The Boc-protected intermediate is cleaved under acidic conditions to yield the final compound . Alternative routes may involve direct esterification of the parent amino acid, but yields and purity depend on reaction optimization (e.g., solvent selection, temperature, and catalyst use).

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (e.g., δ 9.49 ppm for phenolic -OH, δ 3.62 ppm for methoxy group) and 13^{13}C NMR (e.g., δ 172.3 ppm for ester carbonyl) confirm functional groups and stereochemistry .
  • IR Spectroscopy : Peaks at ~3426 cm1^{-1} (O-H stretch) and 1728 cm1^{-1} (C=O stretch) validate hydroxyl and ester groups .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+Na]+^+ at m/z 304.1158) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity, especially for enantiomeric separation.

Advanced Research Questions

Q. How can computational modeling and crystallographic tools like SHELX be applied to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is critical for X-ray crystallography. For example:

  • Small-Molecule Refinement : SHELXL refines bond lengths and angles using high-resolution data, resolving ambiguities in stereochemistry or hydrogen bonding .
  • Twinned Data Handling : SHELXL accommodates twinned crystals, common in chiral compounds, by refining twin laws and partitioning intensities .
  • Validation Tools : Programs like PLATON or Olex2 cross-validate SHELX-refined structures against geometric restraints and electron density maps.

Q. What methodological strategies are employed to assess the role of this compound in modulating protein-protein interactions, particularly in covalent inhibition studies?

  • Methodological Answer :

  • Analog Synthesis : Introduce functional groups (e.g., tert-butyl esters or Boc-protected amines) to enhance binding or stability .
  • Activity Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins.
  • Crystallographic Studies : Co-crystallize derivatives with target proteins to map interaction sites (e.g., hydrogen bonds with hydroxyl or amino groups) .
  • Kinetic Analysis : Monitor covalent bond formation via stopped-flow spectroscopy or mass spectrometry.

Q. What experimental approaches are recommended to address discrepancies in stereochemical outcomes during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to enhance enantiomeric excess (ee).
  • Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer via reversible intermediates .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions.

Data Contradiction Analysis

  • Example : Discrepancies in synthetic yields (e.g., 75% vs. lower yields in other studies) may arise from Boc-deprotection efficiency or solvent purity.
    • Resolution : Replicate reactions under inert atmospheres (e.g., N2_2) and monitor by TLC/HPLC. Compare HRMS and NMR data to rule out side products .
  • Stereochemical Ambiguities : Conflicting optical rotation values may indicate racemization during synthesis.
    • Resolution : Use low-temperature reactions and polar aprotic solvents (e.g., DMF) to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Reactant of Route 2
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Methyl 2-amino-2-(4-hydroxyphenyl)acetate

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